Structural Differentiation: The Impact of the 5-Hydroxy Group on Molecular Properties
The defining feature of 5-hydroxy-N-methoxy-N-methylpicolinamide is the hydroxyl group at the 5-position of the pyridine ring. This group differentiates it from its closest commercially available analog, N-methoxy-N-methylpicolinamide . This structural change alters the molecule's physicochemical properties, specifically its hydrogen bonding capacity and polarity .
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count and Molecular Weight |
|---|---|
| Target Compound Data | 1 Hydrogen Bond Donor, 4 Hydrogen Bond Acceptors, Molecular Weight: 182.18 g/mol |
| Comparator Or Baseline | N-methoxy-N-methylpicolinamide: 0 Hydrogen Bond Donors, 3 Hydrogen Bond Acceptors, Molecular Weight: 166.18 g/mol |
| Quantified Difference | 1 additional Hydrogen Bond Donor, 1 additional Hydrogen Bond Acceptor, Molecular Weight increase of 16.00 g/mol |
| Conditions | Computational prediction of molecular properties based on SMILES strings. |
Why This Matters
The altered hydrogen bonding profile directly impacts the compound's solubility, its ability to engage in specific intermolecular interactions, and its behavior in chromatographic purification, making it functionally distinct from its des-hydroxy analog for chemical synthesis and biological assays.
